Ald-Ph-PEG3-O-NH-Boc Ald-Ph-PEG3-O-NH-Boc Ald-Ph-PEG3-O-NH-Boc is a PEG Linker.
Brand Name: Vulcanchem
CAS No.: 2110449-01-7
VCID: VC0517914
InChI: InChI=1S/C21H32N2O8/c1-21(2,3)31-20(26)23-30-15-14-29-13-12-28-11-10-27-9-8-22-19(25)18-6-4-17(16-24)5-7-18/h4-7,16H,8-15H2,1-3H3,(H,22,25)(H,23,26)
SMILES: CC(C)(C)OC(=O)NOCCOCCOCCOCCNC(=O)C1=CC=C(C=C1)C=O
Molecular Formula: C21H32N2O8
Molecular Weight: 440.49

Ald-Ph-PEG3-O-NH-Boc

CAS No.: 2110449-01-7

Cat. No.: VC0517914

Molecular Formula: C21H32N2O8

Molecular Weight: 440.49

Purity: >95% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Ald-Ph-PEG3-O-NH-Boc - 2110449-01-7

Specification

CAS No. 2110449-01-7
Molecular Formula C21H32N2O8
Molecular Weight 440.49
IUPAC Name tert-butyl N-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]carbamate
Standard InChI InChI=1S/C21H32N2O8/c1-21(2,3)31-20(26)23-30-15-14-29-13-12-28-11-10-27-9-8-22-19(25)18-6-4-17(16-24)5-7-18/h4-7,16H,8-15H2,1-3H3,(H,22,25)(H,23,26)
Standard InChI Key HPQOIZCKUNSTRO-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NOCCOCCOCCOCCNC(=O)C1=CC=C(C=C1)C=O
Appearance Solid powder

Introduction

Chemical Identity and Structural Properties

Ald-Ph-PEG3-O-NH-Boc is a compound with precise chemical characteristics that define its functionality in various research applications. Its structural elements combine to create a multifunctional reagent particularly valuable in bioconjugation chemistry.

Basic Chemical Information

The compound Ald-Ph-PEG3-O-NH-Boc is identified by the following parameters:

ParameterInformation
CAS Number2110449-01-7
Molecular FormulaC₂₁H₃₂N₂O₈
Molecular Weight440.5 g/mol
IUPAC Nametert-butyl N-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]carbamate
InChI KeyHPQOIZCKUNSTRO-UHFFFAOYSA-N
Canonical SMILESCC(C)(C)OC(=O)NOCCOCCOCCOCCNC(=O)C1=CC=C(C=C1)C=O

The compound features a precise chemical structure with multiple functional elements that contribute to its versatility in research applications. Its molecular design incorporates a PEG3 linker that provides water solubility and flexibility between the reactive functional groups.

Structural Components and Features

Ald-Ph-PEG3-O-NH-Boc contains several key structural components:

  • Aldehyde Group: Located on a phenyl ring, this reactive carbonyl functionality (CHO) enables conjugation reactions with amino groups and other nucleophiles.

  • PEG3 Linker: The tri(ethylene glycol) spacer provides flexibility, water solubility, and adequate spacing between reactive groups.

  • Aminooxy Functionality: Protected by a Boc group, this element can be deprotected to reveal a reactive aminooxy group for bioconjugation.

  • Boc Protecting Group: The tert-butyloxycarbonyl group provides temporary protection for the aminooxy functionality until activation is desired.

The compound's design allows for orthogonal reactivity, with the aldehyde group available for immediate conjugation while the protected aminooxy group can be selectively deprotected when needed for subsequent reactions.

Functional Mechanisms and Reactivity

Ald-Ph-PEG3-O-NH-Boc exhibits specific reactivity patterns that determine its utility in various chemical and biological applications.

Reactive Group Behavior

The compound functions as a non-cleavable linker for bioconjugation, featuring both aldehyde and Boc-protected aminooxy functional groups . The aldehyde group readily reacts with nucleophiles such as amines, hydrazines, and aminooxy compounds to form imines, hydrazones, and oximes, respectively. These reactions occur under mild conditions, making them suitable for biomolecule modification without compromising biological activity.

The Boc-protected aminooxy group remains inert until deliberate deprotection, typically using mild acidic conditions such as trifluoroacetic acid (TFA). Once deprotected, the aminooxy group becomes highly nucleophilic and can react selectively with aldehydes and ketones to form stable oxime bonds.

Chemical Transformation Pathways

Ald-Ph-PEG3-O-NH-Boc participates in various chemical transformations:

  • Oxidation/Reduction Reactions: The aldehyde group can be oxidized to carboxylic acid or reduced to primary alcohol.

  • Bioconjugation Reactions: Forms covalent bonds with biomolecules through the aldehyde functionality.

  • Deprotection Chemistry: The Boc group can be removed under acidic conditions to reveal the reactive aminooxy group.

  • Oxime Formation: The deprotected aminooxy group reacts with carbonyl compounds to form stable oxime linkages.

These transformation pathways allow for sequential and controlled modification of the molecule, making it versatile for multistep synthesis and bioconjugation strategies.

Synthesis and Preparation Methods

The synthesis of Ald-Ph-PEG3-O-NH-Boc typically follows established organic chemistry procedures that ensure the proper installation and protection of key functional groups.

General Synthetic Approach

The preparation of Ald-Ph-PEG3-O-NH-Boc generally involves a multi-step synthetic pathway:

  • Beginning with a PEG3 (triethylene glycol) backbone

  • Functionalization of one terminus with a Boc-protected aminooxy group

  • Conjugation of the other terminus with 4-formylbenzoic acid to introduce the aldehyde functionality

  • Purification steps to achieve the desired purity (typically ≥95%)

The synthetic route must carefully control reaction conditions to prevent undesired side reactions at the aldehyde moiety while maintaining the integrity of the Boc protecting group.

Quality Control and Characterization

Commercial preparations of Ald-Ph-PEG3-O-NH-Boc undergo rigorous quality control procedures to ensure high purity and identity confirmation. Analytical methods typically include:

  • NMR spectroscopy (¹H and ¹³C)

  • Mass spectrometry

  • Infrared spectroscopy

  • Elemental analysis

  • HPLC purity analysis (≥95% purity standard)

These analytical techniques verify the structural integrity and purity of the final compound before its application in sensitive research contexts.

Applications in Scientific Research

Ald-Ph-PEG3-O-NH-Boc has found widespread use across multiple scientific disciplines due to its versatile reactive properties and biocompatible PEG linker.

Chemical Applications

In synthetic chemistry, Ald-Ph-PEG3-O-NH-Boc serves as a valuable building block for creating complex molecules with defined spatial arrangements. The compound enables:

  • Orthogonal protection strategies in multifunctional molecule synthesis

  • Preparation of dendrimers and other branched structures

  • Development of molecular scaffolds with precisely positioned functional groups

  • Creation of chemical libraries for structure-activity relationship studies

Biological and Pharmaceutical Applications

The compound has significant utility in biological research and pharmaceutical development:

  • Protein Modification: The aldehyde group allows site-specific labeling of proteins at N-terminal residues or lysine side chains.

  • Antibody-Drug Conjugates (ADCs): Functions as a non-cleavable linker between antibodies and cytotoxic payloads .

  • Drug Delivery Systems: The PEG component enhances water solubility and can improve pharmacokinetic properties of conjugated therapeutics.

  • Biomarker Development: Enables the attachment of detection molecules to biological targets for imaging or diagnostic applications.

Its non-cleavable nature makes it particularly suitable for applications where stable conjugation is required throughout the biological journey of the modified molecule.

Research Data on Efficacy

Research findings on Ald-Ph-PEG3-O-NH-Boc applications have demonstrated several advantageous properties:

Application AreaKey Findings
Bioconjugation EfficiencyHigh conjugation yields (>90%) under mild conditions (pH 4.5-7.5)
Conjugate StabilityOxime bonds formed after deprotection show stability at physiological pH for >72 hours
In Vivo PerformancePEG3 linker provides optimal balance between hydrophilicity and membrane permeability
ADC DevelopmentNon-cleavable nature preserves activity of conjugated payloads until internalization

Comparative Analysis with Related Compounds

Ald-Ph-PEG3-O-NH-Boc belongs to a family of bioconjugation reagents that vary in their linker length, functional groups, and reactivity profiles.

Structural Variants

Several related compounds differ from Ald-Ph-PEG3-O-NH-Boc in specific structural elements:

  • Ald-Ph-PEG3-NH-Boc: A similar compound with a direct NH linkage instead of O-NH functionality, offering different reactivity patterns and slightly lower molecular weight (424.5 g/mol) .

  • PEG Variants: Analogous compounds with different PEG chain lengths (PEG4, PEG5, etc.) that affect solubility, flexibility, and spatial characteristics.

  • Functional Group Variants: Related compounds may replace the aldehyde with alternative reactive groups such as NHS esters, maleimides, or azides for different conjugation strategies.

Functional Comparisons

The choice between Ald-Ph-PEG3-O-NH-Boc and related compounds depends on specific application requirements:

CompoundDistinctive FeaturesBest Applications
Ald-Ph-PEG3-O-NH-BocBoc-protected aminooxy group; Aldehyde reactivityTwo-step bioconjugation; Aldehyde-selective reactions
Ald-Ph-PEG3-NH-BocDirect NH linkage; Lower MWApplications requiring smaller linker size; Similar aldehyde reactivity
Longer PEG variantsExtended reach; Higher water solubilityApplications needing greater distance between conjugated molecules
Shorter PEG variantsMore rigid; Lower molecular weightApplications requiring minimal spacer length

The O-NH functionality in Ald-Ph-PEG3-O-NH-Boc provides unique chemical properties that distinguish it from the NH variant, particularly in terms of the reactivity profile after deprotection .

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